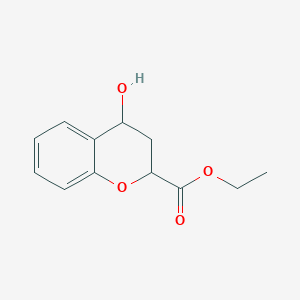

Ethyl 4-hydroxychroman-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-hydroxychroman-2-carboxylate: is a chemical compound with the molecular formula C12H14O4. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyl group at the 4-position of the chroman ring

Wirkmechanismus

Target of Action

Ethyl 4-hydroxychroman-2-carboxylate is a compound that belongs to the class of oxygen-containing heterocycles The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that compounds in the chroman-4-one class exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that chroman-4-one derivatives, to which this compound belongs, play a significant role in a large class of medicinal compounds

Result of Action

As a member of the chroman-4-one class of compounds, it is expected to exhibit significant biological and pharmaceutical activities . .

Biochemische Analyse

Biochemical Properties

It is known that chroman-4-one derivatives, to which Ethyl 4-hydroxychroman-2-carboxylate belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities .

Cellular Effects

Related chroman-4-one compounds have been found to exhibit antilipidemic properties in rat models .

Dosage Effects in Animal Models

Related chroman-4-one compounds have shown antilipidemic properties in rat models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxychroman-2-carboxylate typically involves the esterification of 4-hydroxychroman-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-hydroxychroman-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-oxo-chroman-2-carboxylate.

Reduction: Formation of ethyl 4-hydroxychroman-2-methanol.

Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxychroman-2-carboxylate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxybenzoate: Similar in structure but lacks the chroman ring.

Ethyl 4-hydroxycinnamate: Contains a cinnamate moiety instead of the chroman ring.

Ethyl 4-hydroxyphenylacetate: Similar functional groups but different core structure.

Uniqueness: Ethyl 4-hydroxychroman-2-carboxylate is unique due to its chroman ring structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-hydroxychroman-2-carboxylate, a derivative of 4-hydroxycoumarin, has garnered attention in recent years for its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in areas such as anti-inflammatory, antioxidant, and antiviral activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its chroman structure with a hydroxyl group at the 4-position and an ethyl ester at the carboxylic acid group. This configuration contributes to its reactivity and biological properties.

Biological Activities

1. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It effectively scavenges free radicals, thereby preventing oxidative stress-related cellular damage. This activity is crucial in protecting cells from various diseases linked to oxidative damage.

- Mechanism : The compound's ability to donate hydrogen atoms or electrons contributes to its free radical scavenging ability, which is vital in mitigating oxidative stress.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Case Study : In a study involving animal models of inflammation, administration of this compound resulted in a marked reduction in edema and pain response, supporting its use as a potential therapeutic agent for inflammatory conditions .

3. Antiviral Activity

This compound has demonstrated promising antiviral activity against several viruses, including HIV. Molecular docking studies suggest that it interacts effectively with viral proteases, inhibiting their activity.

- Research Findings : A study reported that derivatives of 4-hydroxycoumarin, including this compound, showed up to 78% inhibition of HIV infectivity at low concentrations (IC50 = 0.01 nM), indicating strong potential as an antiviral pharmacophore .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Outcome | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antiviral | Inhibition of HIV protease |

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the interaction mechanisms between this compound and target proteins. These studies indicate that the compound forms hydrogen bonds with key residues in viral proteases, enhancing its inhibitory effects.

Table 2: Molecular Docking Results for this compound

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-6,9,11,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIWXNIUAXRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.